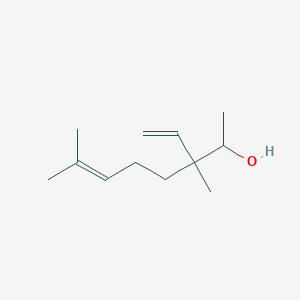
3-Ethenyl-3,7-dimethyloct-6-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is an organic compound with the molecular formula C12H22O. It is a member of the class of compounds known as terpenoids, which are derived from five-carbon isoprene units. This compound is characterized by its unique structure, which includes an ethenyl group, two methyl groups, and a hydroxyl group attached to an octene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-3,7-dimethyloct-6-en-2-ol can be achieved through various synthetic routes. One common method involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction yields the desired compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar reaction conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-3,7-dimethyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Ethenyl-3,7-dimethyloct-6-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethenyl-3,7-dimethyloct-6-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the ethenyl and methyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Similar structure but with a hydroxyl group at a different position.
3,7-Dimethyloct-2-en-1-ol: Similar structure but with a double bond at a different position.
3,7-Dimethyloct-6-en-1-yl palmitate: An ester derivative with a palmitate group.
Uniqueness
3-Ethenyl-3,7-dimethyloct-6-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ethenyl group provides additional reactivity compared to similar compounds, making it valuable in various synthetic and research applications .
Properties
CAS No. |
57813-24-8 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
3-ethenyl-3,7-dimethyloct-6-en-2-ol |
InChI |
InChI=1S/C12H22O/c1-6-12(5,11(4)13)9-7-8-10(2)3/h6,8,11,13H,1,7,9H2,2-5H3 |
InChI Key |
OBYJLRTUJBXVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(CCC=C(C)C)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
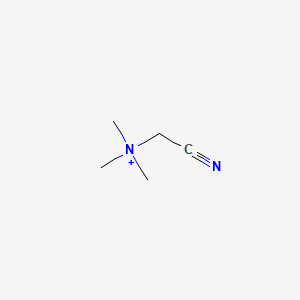
![6-[({2-[(E)-Benzylideneamino]ethyl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14607609.png)
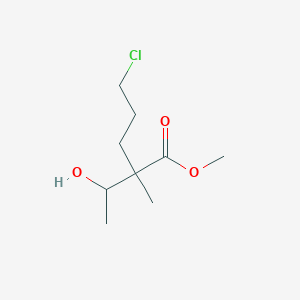
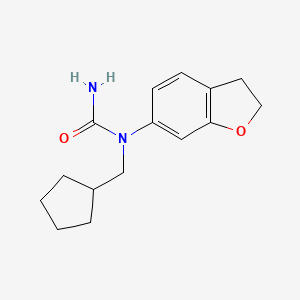

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14607644.png)
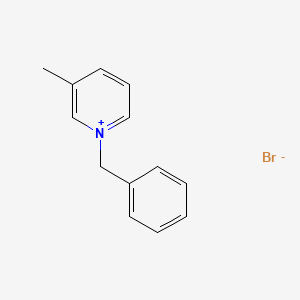

![1-{[1-(2,4-Dichlorophenyl)cyclopentyl]methyl}-1H-imidazole](/img/structure/B14607663.png)
![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

